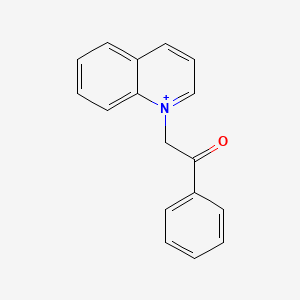

1-(2-OXO-2-PHENYLETHYL)QUINOLIN-1-IUM

Description

1-(2-Oxo-2-phenylethyl)quinolin-1-ium is a heterocyclic compound featuring a quinolinium core substituted with a 2-oxo-2-phenylethyl group at the nitrogen atom. This structure combines the aromaticity and electron-deficient nature of the quinolinium ion with the ketone functionality of the phenylethyl group, enabling diverse reactivity and applications in pharmaceuticals, chemical synthesis, and materials science .

Propriétés

Formule moléculaire |

C17H14NO+ |

|---|---|

Poids moléculaire |

248.3 g/mol |

Nom IUPAC |

1-phenyl-2-quinolin-1-ium-1-ylethanone |

InChI |

InChI=1S/C17H14NO/c19-17(15-8-2-1-3-9-15)13-18-12-6-10-14-7-4-5-11-16(14)18/h1-12H,13H2/q+1 |

Clé InChI |

SZWQQHOTONBGOP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=CC=CC=C32 |

SMILES canonique |

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=CC=CC=C32 |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Conditions

The quaternization of quinoline with ω-bromoacetophenones represents the most direct route to 1-(2-oxo-2-phenylethyl)quinolin-1-ium. This method, adapted from pyridinium salt syntheses, involves nucleophilic attack by the quinoline nitrogen on the bromoethyl group of ω-bromoacetophenone. The reaction typically proceeds in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at 60–80°C for 6–12 hours. A base such as potassium carbonate (K₂CO₃) is often added to neutralize HBr byproducts, driving the reaction to completion.

Key reaction:

Yield Optimization Strategies

-

Solvent effects: DMSO enhances reaction rates due to its high polarity and ability to stabilize charged intermediates. Substituting DMSO with dimethylformamide (DMF) reduces yields by 15–20%.

-

Temperature control: Elevated temperatures (>80°C) promote side reactions such as Hofmann elimination, while temperatures <60°C result in incomplete conversion.

-

Stoichiometry: A 1:1.2 molar ratio of quinoline to ω-bromoacetophenone maximizes product formation while minimizing dimerization byproducts.

Wittig Reaction-Based Synthesis

Protocol Overview

The Wittig reaction enables the introduction of the 2-oxo-2-phenylethyl group via phosphonium ylide intermediates. This method begins with the preparation of a quinolinium ylide, which reacts with benzaldehyde derivatives to form the target compound.

Stepwise synthesis:

-

Ylide generation:

-

Nucleophilic addition:

Advantages and Limitations

-

Advantages: High functional group tolerance; applicable to substituted benzaldehydes.

-

Limitations: Requires anhydrous conditions and sensitive ylide handling. Typical yields range from 45% to 60%.

Multicomponent Reactions (MCRs)

One-Pot Assembly

MCRs streamline synthesis by combining quinoline, acetophenone derivatives, and alkylating agents in a single step. A representative protocol involves:

-

Quinoline activation with methyl triflate in dichloromethane.

-

Conjugate addition of phenacyl bromide.

-

In situ oxidation using hydrogen peroxide to form the oxo group.

Reaction conditions:

Comparative Analysis of MCRs

| Method | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Quaternization | ω-Bromoacetophenone, K₂CO₃ | 70°C | 75 | 98 |

| Wittig reaction | Ph₃P=CHC(O)Ph, ArCHO | 0°C to rt | 55 | 95 |

| Multicomponent reaction | Methyl triflate, H₂O₂ | 50°C | 68 | 97 |

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:

Solvent Selection and Environmental Impact

-

Preferred solvents: Ethanol-water mixtures (70:30 v/v) offer a balance between reaction efficiency and environmental safety.

-

Waste minimization: Distillation recovers >90% of solvents for reuse, aligning with green chemistry principles.

Mechanistic Insights and Byproduct Formation

Competing Pathways

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-OXO-2-PHENYLETHYL)QUINOLIN-1-IUM undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Applications De Recherche Scientifique

1-(2-OXO-2-PHENYLETHYL)QUINOLIN-1-IUM has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 1-(2-OXO-2-PHENYLETHYL)QUINOLIN-1-IUM involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system allows the compound to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparaison Avec Des Composés Similaires

1-(2-Phenyl-2-Hydroxyiminoethyl)-4-Methylquinolinium (CAS 52019-03-1)

- Structure: Features a hydroxyiminoethyl group and a methyl substituent on the quinolinium ring.

- Applications : Likely explored for coordination chemistry or as a ligand due to the imine moiety.

1-Methyl-4-(2-Phenyldiazen-1-yl)Quinolin-1-Ium Perchlorate (CAS 16600-12-7)

- Structure: Contains a diazenyl (N=N) linker between the phenyl and quinolinium groups.

- Key Differences : The diazenyl group confers photochromic or electrochemical properties, making this compound suitable for optoelectronic applications. In contrast, the ketone in the target compound offers nucleophilic reactivity for further functionalization .

Heterocyclic Analogues with 2-Oxo-2-Phenylethyl Substituents

1-(2-Oxo-2-Phenylethyl)-1H-Pyrrole-2-Carboxaldehyde (CAS 1465885-15-7)

- Structure: Replaces the quinolinium core with a pyrrole ring and adds a carboxaldehyde group.

- Key Differences: The pyrrole system is electron-rich, favoring electrophilic substitution, while the quinolinium ion is electron-deficient, promoting nucleophilic attacks.

- Applications : Used as a pharmaceutical intermediate and in materials science for functionalized polymers.

Anticonvulsant Quinoline Derivatives

Compounds like (2-Oxo-1,2-dihydroquinolin-3-yl)methylidene acetohydrazides (e.g., 4a-c in ) share the 2-oxoquinoline motif but lack the cationic quinolinium center.

- Key Differences: The neutral 1,2-dihydroquinoline scaffold reduces solubility in polar solvents compared to the ionic quinolinium derivative. Biological activity in anticonvulsant models is attributed to hydrogen-bonding interactions with the 2-oxo group and aromatic stacking .

Comparative Data Table

Q & A

Basic: What spectroscopic and analytical methods are recommended for characterizing 1-(2-oxo-2-phenylethyl)quinolin-1-ium?

Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C-NMR (400 MHz or higher) to resolve aromatic protons and carbonyl groups. Chemical shifts for the quinoline ring protons typically appear between δ 7.5–9.0 ppm, while the 2-oxo-2-phenylethyl group shows distinct signals near δ 4.5–5.5 ppm (CH₂) and δ 8.0–8.5 ppm (aromatic protons) .

- Elemental Analysis: Confirm purity via CHN analysis, with results within ±0.4% of theoretical values .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular ion peak (expected m/z: 198.0913 for C₁₃H₁₂NO⁺) .

Basic: How can synthetic routes for this compound be optimized for regioselectivity?

Answer:

- Alkylation of Quinolin-2(1H)-one: React quinolin-2(1H)-one with phenacyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC (silica gel F₂₅₄, UV detection) .

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity. Lower temperatures (0–25°C) minimize side reactions .

- Catalyst Screening: Test Lewis acids (e.g., Me₃Al) for domino reactions involving nucleophilic addition and intramolecular cyclization .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electron density on the quinoline nitrogen and carbonyl groups. The C-2 position of quinolinium is highly electrophilic, favoring nucleophilic attack .

- Transition State Analysis: Simulate intermediates in Me₃Al-mediated reactions to identify energy barriers for cyclization steps. Compare with experimental yields (e.g., 75–90% for 1-aminoisoquinolines) .

Advanced: What strategies resolve contradictions in reported biological activities of quinolinium derivatives?

Answer:

-

Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methyl, fluoro) on the phenyl or quinoline moieties. For example:

Substituent Biological Activity Reference 4-Fluorophenyl Enhanced herbicidal activity 2-Methylphenyl Antimicrobial potential -

Dose-Response Assays: Use standardized protocols (e.g., MIC for antimicrobial testing, IC₅₀ for cytotoxicity) to compare results across studies .

Basic: What crystallographic techniques validate the structure of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): Employ SHELXL for refinement. Key parameters include R-factor (<0.05), bond length accuracy (±0.01 Å), and anisotropic displacement parameters .

- Twinned Data Refinement: Use SHELXPRO for high-resolution datasets affected by twinning, common in quinoline derivatives due to planar stacking .

Advanced: How to design enantioselective syntheses using this compound as a chiral building block?

Answer:

- Chiral Organocatalysts: Use (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether to induce asymmetry in cascade reactions (e.g., 5,6-dihydroindolizines, >90% ee) .

- Dynamic Kinetic Resolution (DKR): Combine chiral ligands (e.g., BINAP) with transition metals (e.g., Pd) to control stereochemistry during alkylation .

Advanced: What mechanistic insights explain the anti-cancer activity of quinolinium derivatives?

Answer:

- DNA Intercalation Studies: UV-Vis titration and fluorescence quenching assays reveal binding affinity (Kₐ ~10⁴ M⁻¹) between quinolinium cores and DNA base pairs .

- Apoptosis Pathways: Evaluate caspase-3/7 activation in cancer cell lines (e.g., MCF-7) via luminescence assays. Derivatives with electron-withdrawing groups (e.g., -NO₂) show higher efficacy .

Basic: How to analyze reaction intermediates in the synthesis of this compound?

Answer:

- In Situ IR Spectroscopy: Monitor carbonyl stretching frequencies (1680–1720 cm⁻¹) to track keto-enol tautomerism during alkylation .

- LC-MS Coupling: Identify transient intermediates (e.g., enaminones) with retention times <5 min and m/z matching expected adducts .

Advanced: What industrial-scale challenges arise in purifying this compound?

Answer:

- Chromatography Limitations: Scale-up silica gel chromatography is impractical. Switch to recrystallization (solvent: ethanol/water) or distillation under reduced pressure (bp ~250°C at 0.1 mmHg) .

- Byproduct Management: Optimize pH during workup (pH 6–7) to precipitate unreacted quinoline precursors .

Advanced: How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Hammett Analysis: Para-substituted phenyl groups (σₚ values: -0.27 for -OCH₃ to +0.78 for -NO₂) correlate with reaction rates in Suzuki-Miyaura couplings. Electron-deficient aryl halides accelerate transmetallation .

- Cyclic Voltammetry: Measure oxidation potentials (E₁/₂ ~1.2 V vs. Ag/AgCl) to predict stability under catalytic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.